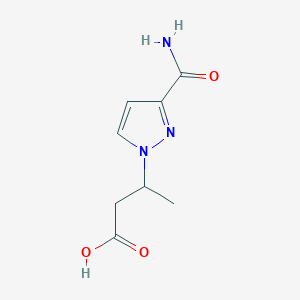

3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

3-(3-carbamoylpyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C8H11N3O3/c1-5(4-7(12)13)11-3-2-6(10-11)8(9)14/h2-3,5H,4H2,1H3,(H2,9,14)(H,12,13) |

InChI Key |

DJOZTDGVKMULML-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)N1C=CC(=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the carbamoyl group and the butanoic acid chain. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other functional groups.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating various reactions and the formation of metal complexes.

Biology

The compound has garnered attention for its potential biological activities , particularly in:

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes, making it a candidate for therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Binding: Studies suggest that it can bind to certain receptors, influencing biological pathways and potentially serving as a drug lead compound .

Medicine

Ongoing research explores its potential as a therapeutic agent for various diseases. Its biological activity suggests possible applications in treating conditions such as inflammation and infections due to its antimicrobial properties. For instance, compounds structurally related to this compound have shown significant antibacterial activity against Gram-positive bacteria .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

-

Antimicrobial Activity:

- A study reported that pyrazole derivatives exhibited significant antibacterial effects against Bacillus cereus and Micrococcus luteus, emphasizing the importance of functional groups in their activity. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics like streptomycin .

- Anti-inflammatory Properties:

Mechanism of Action

The mechanism of action of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

- Carbamoyl vs. Ester Groups : The carbamoyl group in the target compound increases hydrophilicity compared to ethyl or methyl esters, which may improve aqueous solubility but reduce membrane permeability .

- Substitution Position: Pyrazole substitution at the 3-position (vs.

- Chain Branching : Branched analogs (e.g., 3-methyl derivatives) exhibit greater steric hindrance, affecting conformational flexibility and molecular packing in crystalline states .

Non-Pyrazole Carboxylic Acid Analogs

- Butanoic Acid Derivatives: Simple aliphatic acids like butanoic acid and 3-methylbutanoic acid are volatile odorants in fermented foods . Their lack of heterocyclic rings reduces structural complexity but limits pharmacological relevance.

- Branched Carboxylic Acids: Compounds such as 3-cyclohexyl butanoic acid () show increased lipophilicity due to bulky substituents, making them candidates for hydrophobic interactions in drug design.

Physicochemical and Functional Properties

- Acidity : The carboxylic acid group (pKa ~4.8–5.0) dominates pH-dependent behavior, while the carbamoyl group (pKa ~1–2 for -CONH₂) contributes minimal acidity .

- Solubility : The carbamoyl group enhances solubility in polar solvents (e.g., water, DMSO) compared to esterified analogs .

- Synthetic Accessibility: Pyrazole-substituted butanoic acids are typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate () serves as a precursor for further derivatization.

Biological Activity

3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C8H11N3O3

- Molecular Weight : 185.19 g/mol

Its structure includes a butanoic acid moiety linked to a pyrazole ring with a carbamoyl group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The carbamoyl group can form hydrogen bonds with active sites, while the pyrazole ring may engage in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have suggested potential antimicrobial properties against various pathogens, although specific data on efficacy is still emerging.

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pathways related to inflammation, particularly through its interaction with interleukin receptors.

- Anticancer Potential : Preliminary investigations suggest that it may affect cancer cell proliferation, although detailed studies are required to confirm these effects.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with carbamoyl group | Antimicrobial, anti-inflammatory |

| 4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid | Similar pyrazole ring; different substitution | Potential anti-inflammatory effects |

| 4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid | Nitro group instead of carbamoyl | Antimicrobial properties |

| N-(3-Carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole | Pyrazole attached to an oxazole ring | Inhibitor of interleukin pathways |

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

- Antimicrobial Studies : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria. The presence of functional groups was critical for this activity .

- Anti-inflammatory Research : Investigations into the interaction of similar compounds with interleukin receptors indicated potential for modulating inflammatory responses, suggesting therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid, and how can purity be validated?

- Methodology : Synthesis often involves multi-step reactions, such as coupling pyrazole derivatives with butanoic acid precursors using methods like Mannich reactions or nucleophilic substitutions. For example, analogous compounds (e.g., 4-oxobutanoic acid derivatives) are synthesized via general procedures involving reflux in ethanol or THF, followed by purification via flash chromatography . Purity validation typically employs HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity. ¹H NMR can resolve pyrazole ring protons (δ 7.5–8.5 ppm) and carbamoyl NH₂ signals (δ 5.5–6.5 ppm), while ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : X-ray crystallography is critical for resolving crystal packing and hydrogen-bonding networks, as seen in related pyrazole-carboxamides . Spectroscopic techniques include:

- FT-IR : Confirms carbamoyl (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) groups.

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for carboxylate salts .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Avoid inhalation/ingestion; use fume hoods and PPE (gloves, lab coats).

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose via approved chemical waste streams, as carboxylic acids may corrode metals or react with bases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Substituent modulation : Replace the carbamoyl group with sulfonamide or thiourea to alter hydrogen-bonding capacity. For example, trifluoromethyl groups in analogous compounds enhance metabolic stability .

- Scaffold hybridization : Fuse the pyrazole core with triazole or thiadiazine rings to improve binding affinity, as demonstrated in anti-cancer and antimicrobial studies .

- Computational modeling : Use DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity or molecular docking to assess target interactions (e.g., mTOR kinase inhibition) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Approach :

- Dose-response assays : Standardize IC₅₀ measurements using cell lines (e.g., PC-3 for prostate cancer) with controlled oxygen levels (5% CO₂) to minimize variability .

- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in reported activities .

- Kinetic studies : Compare autophagy induction (LC3-II/LC3-I ratios) versus apoptosis (caspase-3 activation) to clarify mechanistic dominance .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

- Techniques :

- HPLC-DAD : Use C18 columns with mobile phases like acetonitrile/0.1% formic acid, detecting at λ = 254 nm (pyrazole absorbance) .

- LC-MS/MS : Employ MRM transitions for high sensitivity in biological samples (e.g., plasma), with deuterated internal standards to correct matrix effects .

- Solid-phase extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to improve detection limits .

Q. What strategies optimize synthetic yields when scaling up production?

- Solutions :

- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates, reducing side reactions .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance regioselectivity .

- Process monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progression and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.